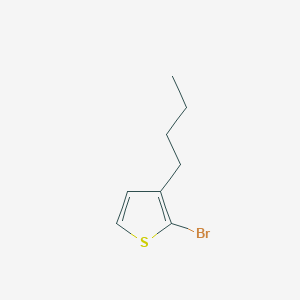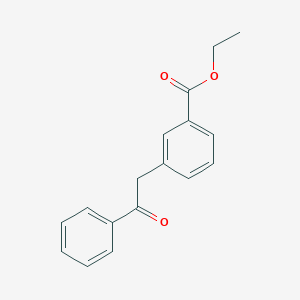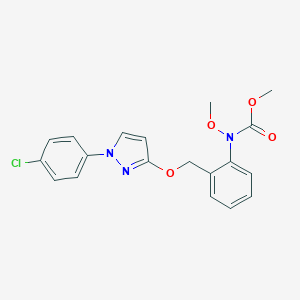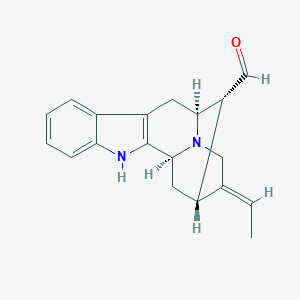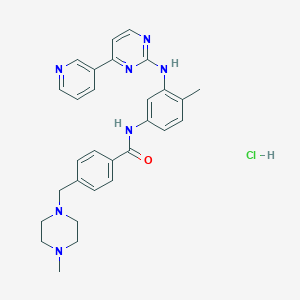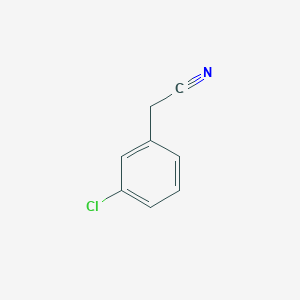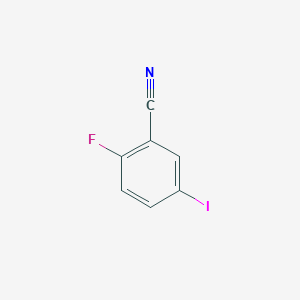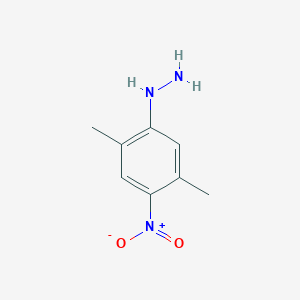
(2,5-Dimethyl-4-nitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethyl-4-nitrophenyl)hydrazine, also known as DMPH, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPH is a yellow crystalline powder that is soluble in organic solvents. It is commonly used as a reagent for the detection of free radicals and as a standard for the determination of antioxidant activity.
作用機序
(2,5-Dimethyl-4-nitrophenyl)hydrazine reacts with free radicals through a process called spin trapping. The reaction between (2,5-Dimethyl-4-nitrophenyl)hydrazine and free radicals leads to the formation of a stable nitroxide radical, which can be detected using ESR spectroscopy. The formation of the nitroxide radical allows for the identification and quantification of free radicals in biological samples.
生化学的および生理学的効果
(2,5-Dimethyl-4-nitrophenyl)hydrazine has been shown to have antioxidant properties, which makes it a useful tool in the study of oxidative stress. Oxidative stress is a condition that occurs when there is an imbalance between the production of free radicals and the body's ability to neutralize them. (2,5-Dimethyl-4-nitrophenyl)hydrazine can be used to measure the antioxidant capacity of biological samples, which can provide insight into the role of oxidative stress in various diseases.
実験室実験の利点と制限
(2,5-Dimethyl-4-nitrophenyl)hydrazine is a stable and sensitive reagent that is easy to use in laboratory experiments. It has a high purity level and can be easily synthesized. However, (2,5-Dimethyl-4-nitrophenyl)hydrazine has limitations in terms of its specificity for free radicals. It can react with a wide range of free radicals, which can make it difficult to distinguish between different types of free radicals in biological samples.
将来の方向性
There are several potential future directions for the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in scientific research. One area of interest is the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in the study of oxidative stress in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another potential direction is the development of new spin traps that are more specific for certain types of free radicals. Additionally, the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in combination with other techniques, such as mass spectrometry, could provide a more comprehensive understanding of the role of free radicals in biological systems.
Conclusion:
In conclusion, (2,5-Dimethyl-4-nitrophenyl)hydrazine is a useful reagent for the detection of free radicals in biological samples. Its stable and sensitive nature makes it a valuable tool in the study of oxidative stress and antioxidant capacity. Although there are limitations to its specificity for free radicals, there are several potential future directions for the use of (2,5-Dimethyl-4-nitrophenyl)hydrazine in scientific research.
合成法
The synthesis of (2,5-Dimethyl-4-nitrophenyl)hydrazine involves the reaction of 2,5-dimethyl-4-nitroaniline with hydrazine hydrate in the presence of a catalyst. The reaction yields (2,5-Dimethyl-4-nitrophenyl)hydrazine as a yellow crystalline powder with a high purity level.
科学的研究の応用
(2,5-Dimethyl-4-nitrophenyl)hydrazine has been extensively used in scientific research as a reagent for the detection of free radicals. It is a stable and sensitive reagent that reacts with free radicals to form a stable nitroxide radical. The formation of the nitroxide radical can be detected using electron spin resonance (ESR) spectroscopy, which allows for the quantification of free radicals in biological samples.
特性
CAS番号 |
145655-61-4 |
|---|---|
製品名 |
(2,5-Dimethyl-4-nitrophenyl)hydrazine |
分子式 |
C8H11N3O2 |
分子量 |
181.19 g/mol |
IUPAC名 |
(2,5-dimethyl-4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C8H11N3O2/c1-5-4-8(11(12)13)6(2)3-7(5)10-9/h3-4,10H,9H2,1-2H3 |
InChIキー |
DPRXXFCYJSBXDC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |
正規SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |
同義語 |
Hydrazine, (2,5-dimethyl-4-nitrophenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



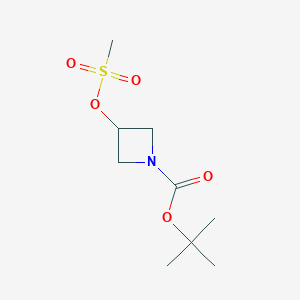
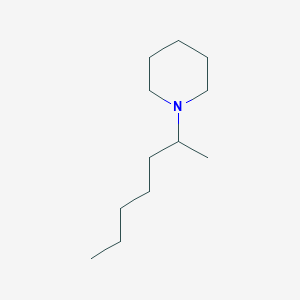
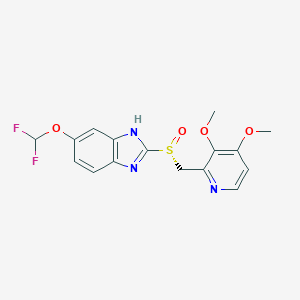
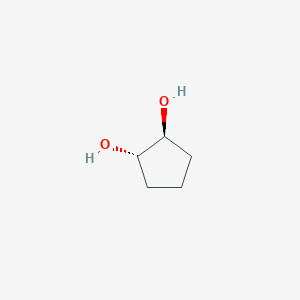
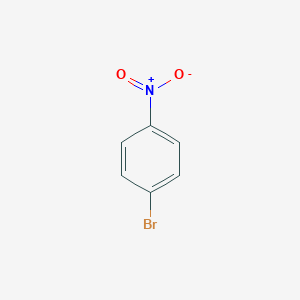
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)
